molecular formula C21H15NO3 B14728275 [(2-Oxo-1,2-diphenylethylidene)amino] benzoate CAS No. 6624-55-1

[(2-Oxo-1,2-diphenylethylidene)amino] benzoate

Cat. No.: B14728275
CAS No.: 6624-55-1
M. Wt: 329.3 g/mol
InChI Key: QPEVDCROSJPIIE-UHFFFAOYSA-N
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Description

[(2-Oxo-1,2-diphenylethylidene)amino] benzoate is a Schiff base compound derived from the condensation of benzil and 3-aminosalicylic acid . Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Oxo-1,2-diphenylethylidene)amino] benzoate involves the reaction of benzil with 3-aminosalicylic acid. The reaction typically occurs in an ethanolic solution under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[(2-Oxo-1,2-diphenylethylidene)amino] benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of [(2-Oxo-1,2-diphenylethylidene)amino] benzoate involves its ability to form complexes with metal ions. This property is crucial for its function in sensors and its biological activities. The compound interacts with molecular targets through coordination bonds, affecting various biochemical pathways .

Comparison with Similar Compounds

[(2-Oxo-1,2-diphenylethylidene)amino] benzoate can be compared with other Schiff bases, such as:

The uniqueness of this compound lies in its specific applications in sensor technology and its selective interaction with calcium ions .

Properties

CAS No.

6624-55-1

Molecular Formula

C21H15NO3

Molecular Weight

329.3 g/mol

IUPAC Name

[(2-oxo-1,2-diphenylethylidene)amino] benzoate

InChI

InChI=1S/C21H15NO3/c23-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22-25-21(24)18-14-8-3-9-15-18/h1-15H

InChI Key

QPEVDCROSJPIIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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